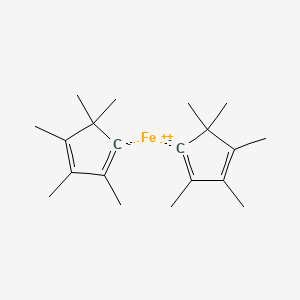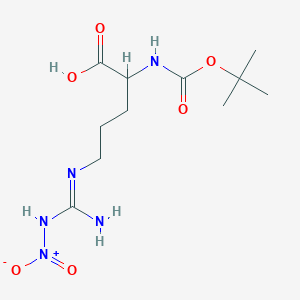![molecular formula C203H217ClF4O17 B13387653 5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one” and its derivatives are complex organic molecules with potential applications in various fields of chemistry, biology, and medicine. These compounds are characterized by their intricate structures, which include multiple aromatic rings and functional groups, making them interesting subjects for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. For example, the synthesis of “5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one” can be achieved through a series of reactions starting from commercially available precursors. The key steps may include:
Aldol Condensation: Formation of the core structure through aldol condensation reactions.
Halogenation: Introduction of halogen atoms (e.g., chlorine or fluorine) using reagents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).
Hydroxymethylation: Addition of hydroxymethyl groups using formaldehyde and a base.
Methylation: Introduction of methyl groups using methyl iodide and a base.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxymethyl groups yields carboxylic acids, while reduction of carbonyl groups yields alcohols.
Aplicaciones Científicas De Investigación
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. Their unique structures make them valuable in the development of new materials and catalysts.
Biology
In biological research, these compounds can be used as probes to study enzyme activities and metabolic pathways. Their ability to interact with specific proteins and enzymes makes them useful tools in biochemical assays.
Medicine
Some derivatives of these compounds have shown potential as therapeutic agents. For example, compounds with halogenated aromatic rings have been investigated for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, these compounds can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific structure and functional groups. Generally, they exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. For example, halogenated derivatives may inhibit enzyme activity by forming covalent bonds with active site residues, while hydroxymethylated compounds may act as competitive inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one
- 5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one
- 5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one
- 5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one
- 3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one
- 3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one
Uniqueness
The uniqueness of these compounds lies in their specific substitution patterns and functional groups. For example, the presence of halogen atoms (chlorine or fluorine) can significantly alter the compound’s reactivity and biological activity. Additionally, the combination of hydroxymethyl and methyl groups provides unique chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C203H217ClF4O17 |
|---|---|
Peso molecular |
3040 g/mol |
Nombre IUPAC |
5-[3-[2-[3-(4-chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one |
InChI |
InChI=1S/C30H34O3.C29H31ClO2.C29H29FO4.2C29H31FO2.C29H32O2.C28H29FO2/c1-21-9-10-24(17-18-30(4,20-31)23(3)32)19-27(21)12-11-25-7-6-8-29(22(25)2)26-13-15-28(33-5)16-14-26;1-20-8-9-23(16-17-29(4,19-31)22(3)32)18-26(20)11-10-24-6-5-7-28(21(24)2)25-12-14-27(30)15-13-25;1-19-22(4-3-5-26(19)23-11-13-28-29(17-23)34-15-14-33-28)9-10-24-16-21(7-12-27(24)30)6-8-25(18-31)20(2)32;1-20-11-12-23(15-16-29(4,19-31)22(3)32)17-25(20)14-13-24-7-6-10-28(21(24)2)26-8-5-9-27(30)18-26;1-20-8-9-23(16-17-29(4,19-31)22(3)32)18-26(20)11-10-24-6-5-7-28(21(24)2)25-12-14-27(30)15-13-25;1-21-13-14-24(17-18-29(4,20-30)23(3)31)19-27(21)16-15-25-11-8-12-28(22(25)2)26-9-6-5-7-10-26;1-19-11-12-22(13-14-25(18-30)21(3)31)17-24(19)16-15-23-7-6-9-26(20(23)2)27-8-4-5-10-28(27)29/h6-16,19,31H,17-18,20H2,1-5H3;5-15,18,31H,16-17,19H2,1-4H3;3-5,7,9-13,16-17,25,31H,6,8,14-15,18H2,1-2H3;5-14,17-18,31H,15-16,19H2,1-4H3;5-15,18,31H,16-17,19H2,1-4H3;5-16,19,30H,17-18,20H2,1-4H3;4-12,15-17,25,30H,13-14,18H2,1-3H3 |
Clave InChI |
JTRRTAHTZSQJEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CCC(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3F)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=C(C=C3)OC)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=C(C=C3)F)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC=C(C=C3)Cl)C.CC1=C(C=C(C=C1)CCC(C)(CO)C(=O)C)C=CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)C.CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CCC(CO)C(=O)C)F |
Números CAS relacionados |
34398-57-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)


![17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13387599.png)
![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)






